Arg-gly-asp - 119865-10-0

Arg-gly-asp

Catalog Number: EVT-1177490
CAS Number: 119865-10-0
Molecular Formula: C12H22N6O6
Molecular Weight: 346.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Arg-Gly-Asp is an oligopeptide.
Arginyl-glycyl-aspartic acid is a natural product found in Bitis arietans with data available.
Source and Classification

Arg-Gly-Asp is classified as a cell adhesion peptide and is recognized for its function in mediating cell attachment to the extracellular matrix. It is a key motif found in various extracellular matrix proteins such as fibronectin, vitronectin, and fibrinogen. The sequence is crucial for binding to several integrins, particularly integrin alpha-v beta-3 and alpha-v beta-5, which are involved in various biological processes including wound healing, tissue repair, and tumor metastasis .

Synthesis Analysis

The synthesis of Arg-Gly-Asp can be achieved through several methods:

  1. Solid-Phase Peptide Synthesis (SPPS): This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The Arg-Gly-Asp sequence can be synthesized using standard coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .
  2. Mimetic Synthesis: Researchers have developed analogs of the Arg-Gly-Asp sequence to enhance its biological activity. For instance, cyclic peptides containing the Arg-Gly-Asp motif have been synthesized to improve binding affinity to integrins. These modifications often involve the incorporation of non-natural amino acids or structural constraints .
  3. Conjugation Techniques: Arg-Gly-Asp can also be conjugated with other biomolecules or polymers to create functionalized materials for biomedical applications. For example, it has been incorporated into thermo-reversible hydrogels to enhance cell adhesion and viability in tissue engineering applications .
Molecular Structure Analysis

The molecular structure of Arg-Gly-Asp consists of three amino acids:

  • Arginine: A positively charged amino acid that contributes to the binding affinity with integrins.
  • Glycine: A small amino acid that provides flexibility in the peptide chain.
  • Aspartate: A negatively charged amino acid that aids in the electrostatic interactions with integrins.

The structural formula can be represented as:

H2NC(NH2)(C3H6N)C(O)C(O)C(NH2)C(O)CH2COOH\text{H}_2\text{N}-\text{C}(\text{NH}_2)(\text{C}_3\text{H}_6\text{N})-\text{C}(\text{O})-\text{C}(\text{O})-\text{C}(\text{NH}_2)-\text{C}(\text{O})-\text{CH}_2-\text{COOH}

The spatial conformation of this tripeptide allows it to effectively interact with integrin receptors on cell surfaces, facilitating cell adhesion processes .

Chemical Reactions Analysis

Arg-Gly-Asp participates in various chemical reactions primarily involving its interactions with integrins:

  1. Binding Reactions: The tripeptide binds specifically to integrin receptors on cell membranes, initiating signaling cascades that promote cell adhesion, migration, and survival.
  2. Modification Reactions: Chemical modifications can enhance the stability and efficacy of Arg-Gly-Asp peptides. For instance, conjugating Arg-Gly-Asp with polyethylene glycol (PEG) can improve solubility and reduce immunogenicity .
  3. Inhibition Studies: Synthetic analogs containing the Arg-Gly-Asp sequence have been studied for their ability to inhibit integrin-ligand interactions, which is crucial in cancer therapy and anti-thrombotic applications .
Mechanism of Action

The mechanism of action for Arg-Gly-Asp involves its binding to integrins on the surface of cells. Upon binding:

  • Integrins undergo conformational changes that activate intracellular signaling pathways.
  • This activation leads to cytoskeletal rearrangement, promoting cell adhesion and spreading.
  • Additionally, it influences cellular behaviors such as migration and proliferation by modulating gene expression through signaling pathways like focal adhesion kinase (FAK) and mitogen-activated protein kinase (MAPK) pathways .
Physical and Chemical Properties Analysis

Arg-Gly-Asp exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 341.4 g/mol.
  • Solubility: Soluble in water and dimethyl sulfoxide (DMSO), though solubility may vary depending on modifications.
  • Stability: The stability of Arg-Gly-Asp can be affected by pH and temperature; it is generally stable under physiological conditions but may degrade under extreme conditions .
  • pKa Values: The pKa values for the carboxyl groups are around 2.0–4.0, while the side chain of arginine has a pKa around 12.5.
Applications

Arg-Gly-Asp has numerous scientific applications:

  1. Tissue Engineering: Used as a component in scaffolds to promote cell adhesion and proliferation in regenerative medicine applications .
  2. Drug Delivery Systems: Conjugated with therapeutic agents to target specific cells or tissues through integrin-mediated endocytosis.
  3. Cancer Therapy: Explored as an inhibitor of tumor metastasis by blocking integrin interactions that facilitate cancer cell migration .
  4. Diagnostic Tools: Utilized in imaging techniques where Arg-Gly-Asp conjugates are employed for targeted delivery of imaging agents to tumors.
Structural and Biochemical Characteristics of Arg-Gly-Asp (RGD)

Primary Sequence and Peptide Conformation

The tripeptide Arginine-Glycine-Aspartic acid (RGD) constitutes a minimalistic but profound recognition motif within extracellular matrix proteins. Its primary sequence positions the positively charged guanidinium group of arginine adjacent to the negatively charged carboxylate of aspartic acid, separated by the achiral glycine residue. This arrangement creates an optimal spatial distance (approximately 10–15 Å) for engaging complementary charged pockets within integrin receptor binding sites [1] [5]. The glycine residue serves a critical structural purpose: its lack of a side chain enables exceptional conformational plasticity, allowing the RGD motif to adopt multiple orientations essential for docking into various integrin subtypes [2] [6].

Linear vs. Cyclic RGD Peptide Configurations

RGD peptides exist in two fundamental structural states: linear and cyclized. Linear RGD sequences (e.g., Arginine-Glycine-Aspartic acid-Serine/RGDS) maintain an extended, flexible backbone susceptible to rapid proteolytic degradation in vivo, limiting their functional half-life. In contrast, cyclization—achieved through disulfide bridges (e.g., Cysteine-Aspartic acid-Arginine-Glycine-Cysteine-Phenylalanine-Cysteine/RGDfC) or peptide bond formation—constrains the peptide into a rigid loop structure. This conformational restriction profoundly enhances biological stability and binding affinity. Cyclic RGD peptides exhibit up to a 100-fold increase in integrin affinity compared to linear counterparts due to pre-organization into the bioactive conformation required for receptor engagement, significantly reducing the entropic penalty of binding [1] [8].

Table 1: Structural and Functional Properties of Linear vs. Cyclic RGD Configurations

ConfigurationRepresentative SequenceStructural FeaturesProteolytic StabilityRelative αVβ3 Binding Affinity
LinearArginine-Glycine-Aspartic acid-Serine (RGDS)Flexible extended chainLow (Rapid cleavage)1x (Reference)
CyclicCyclo(Arginine-Glycine-Aspartic acid-D-Phenylalanine-Valine) (cRGDfV)Rigid β-turn conformationHigh~100x
Cyclic (Disulfide)Cysteine-Aspartic acid-Arginine-Glycine-Cysteine-Phenylalanine-Cysteine (CDCRGDCFC/RGD4C)Constrained loopModerate~50x

Structural Motifs: Type II β-Turn and Flexibility in Binding

High-resolution crystallography of integrin-bound RGD peptides reveals a prevalent Type II' β-turn conformation, where the aspartic acid residue occupies the i+1 position and glycine the i+2 position. This turn orients the arginine and aspartic acid side chains into a solvent-exposed, complementary orientation for insertion into the integrin's α and β subunit interface. Glycine's conformational flexibility is indispensable here, permitting the sharp turn necessary for this spatial alignment. Cyclization further stabilizes this β-turn, explaining the superior affinity of cyclic RGD mimetics like cilengitide (RGDfV) for integrins such as αVβ3. Molecular dynamics simulations confirm that linear RGD peptides sample multiple conformations, but only a fraction (<20%) resemble the bioactive β-turn, whereas cyclic analogs maintain this geometry >90% of the time [2] [6] [8].

Molecular Interactions with Integrin Receptors

Binding Affinity and Selectivity Across Integrin Subtypes (e.g., αVβ3, αIIbβ3)

RGD selectivity for distinct integrin heterodimers stems from nuanced differences in receptor binding pocket topology and coordination chemistry. The aspartic acid carboxylate coordinates a divalent cation (Mg²⁺/Mn²⁺) at the Metal Ion-Dependent Adhesion Site (MIDAS) in the integrin β-subunit, while the arginine side chain forms salt bridges with acidic residues in the α-subunit propeller domain. Despite this conserved mechanism, subtle variations exist:

  • αVβ3: Exhibits high affinity for cyclic RGD peptides (e.g., cilengitide; Kd ~0.1–1 nM). Its binding pocket accommodates bulky hydrophobic residues adjacent to RGD (e.g., phenylalanine in RGDfV), enhancing selectivity [1] [6].
  • αIIbβ3: Prefers linear RGD motifs within fibrinogen (e.g., Arginine-Glycine-Aspartic acid-Serine) but is inhibited by drugs like eptifibatide (linear KGD derivative). Its binding site sterically restricts large cyclic structures [5] [6].
  • α5β1: Recognizes RGD within the synergy site (Proline-Histidine-Serine-Arginine-Arginine-Arginine) of fibronectin, requiring extended sequences beyond the core triad for high-affinity binding [1] [6].

Table 2: RGD Binding Affinity and Biological Roles Across Major Integrin Subtypes

Integrin SubtypePrimary LigandsRGD Binding Affinity (Kd range)Key Biological FunctionsPeptide Modulators
αVβ3Vitronectin, Osteopontin0.1–1 nM (Cyclic RGD)Angiogenesis, Tumor metastasisCilengitide (RGDfV)
αIIbβ3Fibrinogen, vWF100–500 nM (Linear RGD)Platelet aggregationEptifibatide (KGD-derivative)
α5β1Fibronectin10–50 nM (Requires synergy site)Cell migration, EmbryogenesisNone clinically approved
αVβ6Fibronectin, TGF-β1–10 nM (Cyclic RGD)Epithelial repair, FibrosisNone approved

Role of Adjacent Residues in RGD-Containing Peptides (e.g., Arginine-Glycine-Aspartic acid-Serine, RGDfV)

Residues flanking the core RGD sequence critically modulate integrin binding specificity and affinity:

  • C-Terminal Serine (Arginine-Glycine-Aspartic acid-Serine): Enhances binding to αIIbβ3 and αVβ3 integrins. In fibronectin, serine promotes hydrogen bonding with integrin residues (e.g., α5β1 Tyr⁹⁴⁷), stabilizing the ligand-receptor complex. Arginine-Glycine-Aspartic acid-Serine inhibits platelet aggregation (IC₅₀ ~31 μM) by competitively blocking fibrinogen binding to αIIbβ3 [4] [9].
  • D-Phenylalanine-Valine (RGDfV): The hydrophobic D-phenylalanine in cilengitide inserts into a specificity pocket in αVβ3, forming van der Waals contacts with tryptophan residues. Valine’s β-branching stabilizes the Type II' β-turn. This design achieves >100-fold selectivity for αVβ3 over αIIbβ3 [5] [6].
  • Cysteine Framing (RGD4C): The sequence Cysteine-Aspartic acid-Arginine-Glycine-Cysteine-Phenylalanine-Cysteine forms a disulfide-cyclized peptide with high αVβ3 affinity. The outer cysteines and phenylalanine provide additional anchoring points to integrin subpockets [8].

Comparative Analysis of RGD and Variant Sequences (e.g., Arginine-Glycine-Glutamic acid-Serine, Lysine-Glycine-Aspartic acid)

Variant peptides elucidate the indispensability of RGD's specific residues:

  • Arginine-Glycine-Glutamic acid-Serine (Arginine-Glycine-Glutamic acid-Serine): Substituting aspartic acid with glutamic acid lengthens the acidic side chain by one methylene group. This disrupts the precise coordination geometry with the β-integrin MIDAS domain cation, abolishing binding. Arginine-Glycine-Glutamic acid-Serine serves as a critical negative control in migration assays, confirming RGD-specific effects [4] [9].
  • Lysine-Glycine-Aspartic acid (Lysine-Glycine-Aspartic acid): Replacing arginine with lysine preserves charge but alters geometry—lysine’s shorter aliphatic chain and terminal amine cannot fully mimic arginine’s planar guanidinium interactions. Eptifibatide (a Lysine-Glycine-Aspartic acid derivative) retains αIIbβ3 affinity due to this receptor’s looser steric constraints but shows reduced potency against αVβ3 [5] [6].
  • Aspartic acid-Arginine-Glycine (Aspartic acid-Arginine-Glycine): Inversion of the RGD sequence severely destabilizes integrin docking. The aspartic acid-Arginine-Glycine peptide shows no inhibitory activity even at millimolar concentrations, underscoring the sequence-dependent presentation of charged groups [1].

Table 3: Functional Impact of RGD Sequence Variations

Variant SequenceModificationIntegrin Binding (vs. Native RGD)Key Functional Implications
Arginine-Glycine-Aspartic acid-Serine (RGDS)Serine C-terminusEnhanced αIIbβ3/α5β1 affinityInhibits platelet aggregation; Promotes fibroblast adhesion
Cyclo(Arginine-Glycine-Aspartic acid-D-Phenylalanine-Valine) (RGDfV)Cyclic + D-amino acids~100x αVβ3 selectivityAnti-angiogenic activity; Tumor targeting
Arginine-Glycine-Glutamic acid-Serine (RGES)Aspartic acid → Glutamic acidNo measurable bindingNegative control for RGD-specific effects
Lysine-Glycine-Aspartic acid (KGD)Arginine → LysineModerate αIIbβ3 retention; Loss in αVβ3Basis for αIIbβ3 antagonists (e.g., Eptifibatide)
Aspartic acid-Arginine-Glycine (DRG)Sequence inversionAbolishedConfirms directional specificity

These structural comparisons highlight the exquisite precision required for productive integrin recognition: the arginine-aspartic acid distance, stereochemistry (e.g., D-amino acids in cyclic peptides), and electrostatic complementarity are non-negotiable for biological activity [1] [5] [6].

Properties

CAS Number

119865-10-0

Product Name

Arg-gly-asp

IUPAC Name

(2S)-2-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]butanedioic acid

Molecular Formula

C12H22N6O6

Molecular Weight

346.34 g/mol

InChI

InChI=1S/C12H22N6O6/c13-6(2-1-3-16-12(14)15)10(22)17-5-8(19)18-7(11(23)24)4-9(20)21/h6-7H,1-5,13H2,(H,17,22)(H,18,19)(H,20,21)(H,23,24)(H4,14,15,16)/t6-,7-/m0/s1

InChI Key

IYMAXBFPHPZYIK-BQBZGAKWSA-N

SMILES

C(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)O)N)CN=C(N)N

Synonyms

Arg-Gly-Asp
arginyl-glycyl-aspartic acid
F-336
RGD peptide
RGD tripeptide

Canonical SMILES

C(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)O)N)CN=C(N)N

Isomeric SMILES

C(C[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)O)N)CN=C(N)N

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